molecular formula C21H18N2OS B2909929 (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-13-6

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2909929
CAS No.: 476672-13-6
M. Wt: 346.45
InChI Key: NVZARXQJQWLTRK-WQRHYEAKSA-N
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Description

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thiazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-ethylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-(4-methylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(4-ethylphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups may enhance its interaction with certain biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZARXQJQWLTRK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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